molecular formula C14H9ClN2OS B2715437 (E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide CAS No. 865545-92-2

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide

Cat. No. B2715437
CAS RN: 865545-92-2
M. Wt: 288.75
InChI Key: UBHFRSNMOVCAMV-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide, also known as CCTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Acrylamide in Chemistry and Biochemistry

Acrylamide, an alpha,beta-unsaturated reactive molecule, is integral in the synthesis of polyacrylamide, which has diverse applications. Polyacrylamide is used as a soil conditioner, in wastewater treatment, cosmetics, paper, and textile industries, and for protein separation in laboratories. The study of acrylamide's effects in cells, tissues, and animals is extensive due to its widespread use and potential exposure risks. Understanding acrylamide's formation, especially in food processing, is crucial for assessing its role in human health (Friedman, 2003).

Acrylamide in Protein Studies

Acrylamide is an effective agent for probing protein structures. It acts as a quencher of tryptophanyl fluorescence, providing insights into the exposure level of tryptophan residues in proteins. This technique is useful for monitoring protein conformational changes and binding interactions (Eftink & Ghiron, 1976).

Acrylamide in Solar Cell Applications

Innovative organic sensitizers that include acrylamide structures show promise in solar cell applications. These sensitizers demonstrate high efficiency in photon to current conversion, highlighting the potential of acrylamide derivatives in renewable energy technologies (Kim et al., 2006).

Acrylamide in Agriculture

Acrylamide derivatives, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized for herbicidal applications. These compounds exhibit significant herbicidal activities, representing a novel class of herbicides (Wang et al., 2004).

Acrylamide in Material Science

Acrylamide-based polymers are utilized in the fabrication of materials for mechanobiology research. Polyacrylamide substrates, functionalized with specific groups, offer controlled environments to study cell behavior in response to mechanical and geometric cues (Poellmann & Wagoner Johnson, 2013).

Acrylamide in Corrosion Inhibition

Acrylamide derivatives have been explored as corrosion inhibitors for metals in acidic media. These compounds demonstrate potential in protecting metals like mild steel and copper from corrosion, which is crucial in industrial applications (Baskar et al., 2014).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-12-4-2-1-3-10(12)5-6-13(18)17-14-11(9-16)7-8-19-14/h1-8H,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHFRSNMOVCAMV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(C=CS2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)-N-(3-cyanothiophen-2-yl)acrylamide

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